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Introduction:

The designation "CI-1020" is not uniquely and consistently associated with a single clinical-

stage compound. However, extensive research in recent clinical trials points to two distinct

investigational drugs, AOC-1020 and CXL-1020, which have been the subject of significant

clinical investigation. This document provides a detailed overview of the dosage,

administration, and experimental protocols for both compounds, with a primary focus on AOC-

1020 due to the wealth of available data from ongoing studies. These notes are intended for

researchers, scientists, and drug development professionals.

AOC-1020 (Delpacibart Braxlosiran)
Therapeutic Area: Facioscaphularhumeral Muscular Dystrophy (FSHD).[1][2]

Mechanism of Action: AOC-1020, also known as delpacibart braxlosiran (del-brax), is an

antibody-oligonucleotide conjugate (AOC).[2][3][4] It is designed to address the underlying

cause of FSHD, which is the aberrant expression of the Double Homeobox 4 (DUX4) gene in

muscle tissue.[3][5][6] The compound consists of a monoclonal antibody that targets the

transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small

interfering RNA (siRNA) that targets DUX4 messenger RNA (mRNA).[3][5][7] This targeted

delivery system facilitates the entry of the siRNA into muscle cells, where it silences the DUX4

gene, thereby reducing the production of the toxic DUX4 protein and preventing downstream

muscle damage.[5][7][8]
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Caption: Mechanism of action of AOC-1020 in muscle cells.

Dosage and Administration in Clinical Trials
AOC-1020 is administered intravenously.[9] The Phase 1/2 FORTITUDE trial (NCT05747924)

is a key study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of

AOC-1020 in adults with FSHD.[6][10] The trial is a randomized, double-blind, placebo-

controlled study with multiple parts.[3][4]

Table 1: AOC-1020 Dosage Regimens in the FORTITUDE Trial
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Trial Part/Cohort Dosage Regimen Number of Doses
Duration of
Treatment

Part A

Dose titration to

evaluate two low

doses.

5 9 months

Part B

Nested single-

ascending and

multiple-ascending

dose design at two

higher doses.

5 9 months

2 mg/kg Cohort

Initial dose of 1 mg/kg

followed by two doses

of 2 mg/kg.

3 (in 4 months) 4 months (initial)

4 mg/kg Cohort

Evaluated in the initial

4-month safety and

tolerability

assessment.

Multiple 4 months (initial)

Biomarker Cohort
2 mg/kg every 6

weeks.
Ongoing Ongoing

Cohort C

Eight doses

administered

intravenously.

8 ~10 months

Experimental Protocols
The FORTITUDE trial employs a comprehensive set of protocols to assess the safety and

efficacy of AOC-1020.

Primary Objective:

To evaluate the safety and tolerability of single and multiple ascending doses of AOC-1020 in

participants with FSHD.[3][10]

Secondary Objectives:
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To assess the pharmacokinetic profile of AOC-1020 in plasma and muscle tissue.[3][11]

Exploratory Objectives and Endpoints:

Pharmacodynamics: Measurement of DUX4-regulated gene expression in muscle tissue to

assess target engagement.[2][12] Initial results have shown a mean reduction of over 50% in

DUX4-regulated genes.[2][12]

Biomarkers: Assessment of circulating biomarkers and creatine kinase levels.[1][2]

Muscle Imaging: Magnetic Resonance Imaging (MRI) is used to measure muscle volume

and composition.[10]

Functional Outcomes: Evaluation of muscle strength and function, including upper and lower

limb muscle strength.[2][12]

Patient-Reported Outcomes: Assessment of quality of life and patient-reported outcomes.

[10]

Inclusion Criteria for the FORTITUDE Trial:

Adults aged 18 to 65 years.[3]

Confirmed genetic diagnosis of FSHD Type 1 or Type 2.[3]

Ability to walk 10 meters with or without an assistive device.

Presence of muscle weakness in both the upper and lower body.

Experimental Workflow
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Caption: Clinical trial workflow for the FORTITUDE study of AOC-1020.

CXL-1020
Therapeutic Area: Acute Decompensated Heart Failure (ADHF).[13][14][15]

Mechanism of Action: CXL-1020 is a nitroxyl (HNO) donor.[14][15] In preclinical models, it has

been shown to improve cardiovascular performance by enhancing the contractility (inotropy)

and relaxation (lusitropy) of the heart muscle, as well as by dilating the peripheral vasculature

(vasodilation).[14] A key feature is that these effects are achieved without a significant increase

in heart rate or myocardial oxygen consumption.[14][16]

Dosage and Administration in Clinical Trials
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CXL-1020 is administered via a sustained intravenous infusion.[14]

Table 2: CXL-1020 Dosage in Clinical Trials

Trial Phase Dosage Regimen Number of Participants

Phase I/IIa
Dose-escalation up to 10

µg/kg/min.
28

Phase IIa
Further dose-defining studies

at several dose levels.
54-66 (planned)

Experimental Protocols
The clinical trials for CXL-1020 were designed to establish its safety, tolerability, and

hemodynamic effects.

Primary Objectives:

To assess the safety and tolerability of CXL-1020.[14]

To determine a suitable clinical dosage.[13]

Key Endpoints and Assessments:

Hemodynamic Parameters: Evaluated using both invasive (Swan-Ganz catheter) and non-

invasive (echocardiography) methods to measure heart pressures and function.[13]

Pharmacokinetics: Assessment of the drug's profile in the body.[14]

Safety Monitoring: Close monitoring for any adverse events. The Phase I/IIa trial reported no

serious adverse events.[14]

Logical Relationship of CXL-1020's Effects
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Caption: The multifaceted cardiovascular effects of CXL-1020.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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